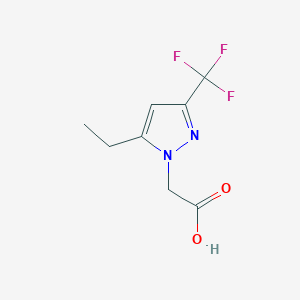
4-Chloro-3-(trifluoromethoxy)phenylboronic acid
Übersicht
Beschreibung
“4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is a chemical compound that is commonly used in the synthesis of biologically active compounds . It has a molecular formula of CHBClFO and an average mass of 224.373 Da .
Synthesis Analysis
This compound is often used as a reactant in various chemical reactions. For instance, it is involved in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain . It is also used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a trifluoromethoxy group .
Chemical Reactions Analysis
“4-Chloro-3-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. For instance, it is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-(trifluoromethoxy)phenylboronic acid” include a molecular weight of 240.37 , a melting point of 123-127 °C , and a molecular formula of C7H6BF3O3 .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Molecules
- Application Summary: This compound is used as a reactant in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and PA-824 analogs .
- Results or Outcomes: These synthesized molecules have potential applications in various fields. For example, lactate dehydrogenase inhibitors can be used against cancer cell proliferation, and PA-824 analogs have potential use as antituberculosis drugs .
2. Synthesis of Fluorinated Organic Compounds
- Application Summary: (Trifluoromethoxy)phenylboronic acids, including “4-Chloro-3-(trifluoromethoxy)phenylboronic acid”, are used in the synthesis of fluorinated organic compounds .
- Results or Outcomes: The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
3. Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Application Summary: This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: The compound is used in palladium-catalyzed cross-couplings .
4. Synthesis of Multisubstituted Purines
- Application Summary: This compound is used as a precursor in the synthesis of multisubstituted purines, which are used as P2X7 antagonists in the treatment of pain .
- Results or Outcomes: The synthesized multisubstituted purines can potentially be used as P2X7 antagonists in the treatment of pain .
5. Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
- Application Summary: This compound is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives, which are used as aldosterone synthase inhibitors .
- Results or Outcomes: The synthesized heteroaryl substituted tetrahydropyrroloijquinolinone derivatives can potentially be used as aldosterone synthase inhibitors .
6. Synthesis of Fluorohydroquinolineethanol
- Application Summary: This compound is used in the synthesis of fluorohydroquinolineethanol, which is a CETP inhibitor .
- Results or Outcomes: The synthesized fluorohydroquinolineethanol can potentially be used as a CETP inhibitor .
7. Synthesis of Fluorinated Aromatic Compounds
- Application Summary: This compound is used in the synthesis of fluorinated aromatic compounds .
- Results or Outcomes: The synthesized fluorinated aromatic compounds can potentially be used in various fields, such as pharmaceuticals and materials science .
8. Synthesis of Fluorinated Heterocyclic Compounds
- Application Summary: This compound is used in the synthesis of fluorinated heterocyclic compounds .
- Results or Outcomes: The synthesized fluorinated heterocyclic compounds can potentially be used in various fields, such as pharmaceuticals and materials science .
9. Synthesis of Fluorinated Aliphatic Compounds
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-2-1-4(8(13)14)3-6(5)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWEYMDQDWLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
902757-07-7 | |
| Record name | [4-chloro-3-(trifluoromethoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






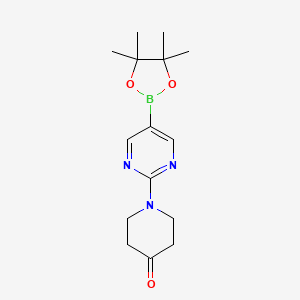
![8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1530495.png)
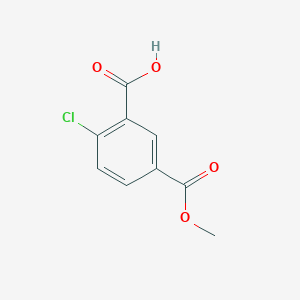
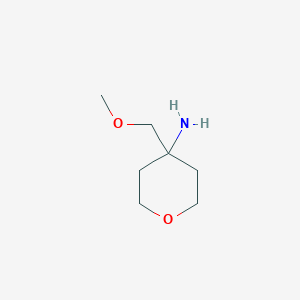
![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)

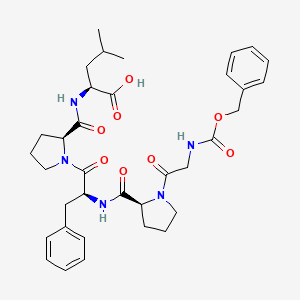
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)
